2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as EPTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EPTA is a thiazole-based compound that has been synthesized using a specific method.
Scientific Research Applications
Biological Activity and Carcinogenicity Evaluation
Research on thiophene analogues of known carcinogens (such as benzidine and 4-aminobiphenyl) has been conducted to understand their biological activity and potential carcinogenicity. These studies involve synthesizing compounds similar in structure to the one mentioned and evaluating their effects through in vitro assays, such as the Ames test and cell transformation assays, to predict their carcinogenic potential. The findings suggest that while these compounds show biological activity consistent with their chemical structure, their actual carcinogenic potential in vivo remains uncertain (Ashby et al., 1978).
Advanced Oxidation Processes in Drug Degradation
Another area of research focuses on the degradation of pharmaceutical compounds in the environment, specifically through advanced oxidation processes (AOPs). These processes are used to treat water contaminated with pharmaceuticals, such as acetaminophen, and involve studying the kinetics, mechanisms, and by-products of degradation. The research highlights the complexity of drug degradation in aquatic environments and the need for effective removal strategies to mitigate ecological impacts (Qutob et al., 2022).
Metabotropic Glutamate Receptor Antagonists
The exploration of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists for potential therapeutic applications in neurodegeneration, addiction, anxiety, and pain management is another relevant research area. Compounds targeting mGluR5 have been studied for their selectivity and specificity, providing insights into novel therapeutic strategies for various CNS disorders. This research underscores the potential of targeting specific receptors in the brain to achieve desired therapeutic outcomes (Lea & Faden, 2006).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOABZGBVXOJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
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